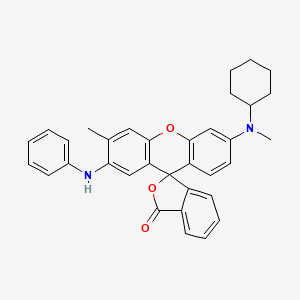

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(cyclohexylmethylamino)-3'-methyl-2'-(phenylamino)-

Beschreibung

This compound (CAS: 106159-94-8) belongs to the spiroxanthene family, characterized by a fused isobenzofuran-xanthene core with a spirocyclic lactone moiety. Its molecular formula is C₃₅H₃₄N₂O₃ (molecular weight: 530.656 g/mol) . Key structural features include:

- 6'-(Cyclohexylmethylamino): A bulky cyclohexylmethyl substituent at the 6' position, which enhances lipophilicity and steric effects.

- 3'-Methyl and 2'-(Phenylamino) groups: These substituents modulate electronic properties and intermolecular interactions, influencing solubility and binding affinity.

Spiroxanthenes are widely studied for their fluorescence, photostability, and applications in sensing, imaging, and material science . This compound’s unique substitution pattern distinguishes it from classical fluorescein derivatives, offering tailored physicochemical properties for specialized applications.

Eigenschaften

CAS-Nummer |

55250-84-5 |

|---|---|

Molekularformel |

C34H32N2O3 |

Molekulargewicht |

516.6 g/mol |

IUPAC-Name |

2'-anilino-6'-[cyclohexyl(methyl)amino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C34H32N2O3/c1-22-19-31-29(21-30(22)35-23-11-5-3-6-12-23)34(27-16-10-9-15-26(27)33(37)39-34)28-18-17-25(20-32(28)38-31)36(2)24-13-7-4-8-14-24/h3,5-6,9-12,15-21,24,35H,4,7-8,13-14H2,1-2H3 |

InChI-Schlüssel |

CEGHCPGGKKWOKF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1NC3=CC=CC=C3)C4(C5=C(O2)C=C(C=C5)N(C)C6CCCCC6)C7=CC=CC=C7C(=O)O4 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

- Cyclohexylmethylamino vs. Alkylamino Groups: The cyclohexylmethyl group in the target compound increases steric hindrance compared to diethylamino (e.g., C₂₆H₂₅N₂O₃ in ), reducing aggregation in hydrophobic environments .

- Halogen Substitution: Brominated derivatives (e.g., 5-(bromomethyl)-3',6'-dihydroxy) exhibit higher reactivity for bioconjugation but lower photostability than non-halogenated analogs .

Fluorescence Properties

- The target compound’s phenylamino group at the 2' position introduces redshifted emission compared to methylamino analogs (e.g., 6'-(diethylamino)-2'-(methylamino)) .

- Ethylhexylamino-substituted derivatives (e.g., CAS 94006-03-8) show improved solubility in nonpolar solvents, making them suitable for lipid bilayer studies .

Q & A

Q. What synthetic strategies are effective for constructing the spirocyclic core of this compound?

The synthesis involves multi-step condensation reactions between isobenzofuranone and xanthene derivatives. Lewis acid catalysts (e.g., AlCl₃) under inert atmospheres are critical to minimize side reactions. Purification via column chromatography is often required to isolate the spirocyclic product .

Q. How can spectroscopic methods (NMR, MS, IR) confirm the structure and substituent positions?

- NMR : Distinct spiro carbon signals (δ 90-110 ppm in NMR) and aromatic proton splitting patterns resolve substituent positions (e.g., phenylamino vs. cyclohexylmethylamino groups).

- MS : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~550-600) and fragmentation patterns.

- IR : Stretching frequencies for C=O (1700-1750 cm⁻¹) and N-H (3300 cm⁻¹) validate functional groups .

Q. What are the primary applications of this compound in biological research?

Its structural similarity to fluorescein suggests potential as a fluorescent probe for imaging or diagnostics. The cyclohexylmethylamino group may enhance membrane permeability, making it suitable for intracellular tracking .

Advanced Research Questions

Q. How do substituents (cyclohexylmethylamino, phenylamino) influence fluorescence quantum yield and photostability?

Comparative studies with unmodified spiroxanthenes (e.g., fluorescein) are needed. The electron-donating phenylamino group may redshift emission, while the bulky cyclohexyl group could reduce aggregation-induced quenching. Time-resolved fluorescence spectroscopy can quantify photostability under UV exposure .

Q. Can this compound be adapted for oxygen radical absorbance capacity (ORAC) assays?

Similar to fluorescein-based ORAC assays, evaluate its reactivity with peroxyl radicals via fluorescence decay kinetics. LC/MS analysis can identify oxidation products and confirm hydrogen atom transfer mechanisms, as seen in fluorescein derivatives .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The electron-deficient spirocyclic core facilitates nucleophilic attack at the 2'-position. DFT calculations can model transition states, while kinetic studies (e.g., varying solvents/pH) assess the impact of the cyclohexylmethylamino group on reaction rates .

Q. How does this compound compare to rhodamine derivatives in live-cell imaging?

Design parallel experiments measuring signal-to-noise ratio, photobleaching thresholds, and cytotoxicity. The phenylamino group may improve target specificity via π-π interactions with biomolecules, but the cyclohexyl group could alter subcellular localization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for spirocyclic compounds?

Variations often arise from catalyst purity or inert atmosphere control. Reproduce reactions under strictly anhydrous conditions and characterize intermediates via TLC/HPLC. Systematic optimization (e.g., temperature gradients, catalyst screening) can reconcile yield differences .

Q. Why do some studies report poor aqueous solubility despite polar substituents?

The hydrophobic cyclohexyl group may dominate solubility properties. Conduct logP measurements and compare with analogues (e.g., methyl instead of cyclohexyl). Co-solvent systems (e.g., DMSO/PBS) or nanoparticle encapsulation could mitigate this limitation .

Methodological Recommendations

Q. What protocols optimize HPLC purity analysis for this compound?

Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm (aromatic absorption) and validate purity with spiking experiments using synthetic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.